trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
CAS No.: 61367-17-7
Cat. No.: VC21071408
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61367-17-7 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H |
| Standard InChI Key | UPVSMFHQPMRMLP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC(CC1)N.Cl |
| Canonical SMILES | CCOC(=O)C1CCC(CC1)N.Cl |
Introduction
Chemical Structure and Identification
Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is characterized by a cyclohexane ring with an amino group and a carboxylate ester in a trans configuration, combined with hydrochloric acid to form the hydrochloride salt. This configuration significantly influences its physical properties and biological activity, distinguishing it from its cis isomer counterpart .
Chemical Identifiers and Properties
The compound is identified by several key parameters as detailed in Table 1:
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| CAS Numbers | 2084-28-8, 61367-17-7, 90950-09-7 |
| PubChem CID | 11586508 |
| IUPAC Name | ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride |
| InChI Key | UPVSMFHQPMRMLP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC(CC1)N.Cl |
Table 1: Chemical identifiers for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
Structure and Isomerism
The trans configuration indicates that the substituents (amino group and carboxylate ester) are positioned on opposite sides of the cyclohexane ring. This spatial arrangement contributes to its unique chemical behavior and reactivity patterns. The compound exists as both cis and trans isomers, with the trans form being discussed in this review .
Physical Properties
Understanding the physical properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is essential for its handling, storage, and application in various research contexts.
Appearance and Basic Properties
The compound appears as a white to off-white solid at room temperature. Its physical state and appearance make it easily identifiable in laboratory settings .
Thermal Properties and Solubility
The melting point of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is approximately 150-155°C, which is an important parameter for confirming its purity. The compound demonstrates specific solubility characteristics as outlined in Table 2 :
| Solvent | Solubility |
|---|---|
| Water | Highly soluble (approximately 100 mg/mL) |
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble |
| Ethyl acetate | Used for extraction during synthesis |
| Diisopropyl ether | Used for washing during purification |
Table 2: Solubility profile of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
Synthesis Methods
Several methods have been developed for the synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, with variations depending on the starting materials and desired purity levels.
Isomerization Route
One common approach involves the isomerization of cis-4-aminocyclohexanecarboxylic acid using sodium hydroxide or potassium alkoxide, followed by esterification and conversion to the hydrochloride salt :
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Isomerization of 4-aminocyclohexanecarboxylic acid using sodium hydroxide (2-3 equivalents)
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Esterification with ethanol to form the ethyl ester
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Conversion to the hydrochloride salt by reaction with hydrochloric acid
This method typically provides good yields and purity of the trans isomer .
Patent Synthesis Method
A patented synthesis method involves a multi-step process starting from 4-carbonyl cyclohexyl ethyl formate :
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Dissolution of 4-carbonyl cyclohexyl ethyl formate in tetrahydrofuran
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Sequential addition of lithium tri-sec-butylborohydride, NaOH solution, and hydrogen peroxide
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Extraction with ethyl acetate and concentration to obtain intermediate P1
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Further transformations involving triethylamine, methanesulfonyl chloride, and sodium azide
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Final reduction and conversion to the hydrochloride salt
This method allows for controlled stereoselective synthesis of the trans isomer .
Protection and Deprotection Strategy
Another approach involves protecting the amino group during certain stages of synthesis :
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Protection of the amino group using di-tert-butyl dicarbonate in the presence of a base
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Performing necessary transformations on other functional groups
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Deprotection to restore the amino functionality
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Conversion to the hydrochloride salt
This strategy is particularly useful when selective modifications of functional groups are required .
Chemical Reactivity
The chemical behavior of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is influenced by its functional groups, enabling various transformations relevant to organic synthesis.
Reactivity of the Amino Group
The primary amino group can participate in numerous reactions typical of amines:
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Acylation reactions to form amides
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Alkylation to form secondary and tertiary amines
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Reductive amination reactions with aldehydes or ketones
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Formation of carbamates and ureas
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Conversion to diazonium salts and subsequent transformations
These reactions make the compound a versatile building block in organic synthesis .
Ester Group Reactions
The ethyl ester functionality can undergo several transformations:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to form different esters
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Reduction to primary alcohols
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Amidation reactions with amines
These transformations expand the utility of the compound in synthesizing more complex molecules .
Applications and Biological Activities
Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride finds applications in various fields, particularly in pharmaceutical research and chemical synthesis.
Pharmaceutical Applications
The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in developing compounds that may exhibit various biological activities. Research suggests potential applications in the following areas:
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Neuroprotective agent development
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Modulation of neurotransmitter systems
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Inhibition of adenosine deaminase
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Development of compounds for neurological conditions
Its structural similarity to certain amino acids suggests possible roles in modulating synaptic transmission .
Chemical Research Applications
In chemical research, trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride serves as:
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A building block in organic synthesis
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A precursor for more complex cyclohexane derivatives
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A model compound for studying stereochemistry and conformation
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A starting material for the preparation of functionalized cyclohexanes
These applications highlight its importance in both academic and industrial research settings .
Related Compounds and Derivatives
Several compounds are structurally related to trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, offering variations in functional groups or stereochemistry.
Isomeric Forms
The cis isomer, cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, differs in the spatial arrangement of substituents, being on the same side of the cyclohexane ring. This structural difference impacts physical properties and reactivity patterns .
Methyl Ester Analogue
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (CAS: 61367-07-5) is a closely related compound with a methyl ester instead of an ethyl ester. It shares many properties with the ethyl ester variant but may exhibit subtle differences in reactivity and biological activity .
Parent Compound
Ethyl 4-aminocyclohexanecarboxylate (CAS: 1678-68-8) is the parent compound without the hydrochloride salt. It has different solubility characteristics and a molecular weight of 171.24 g/mol .
Structural Analogues
Several structural analogues exist with variations in the position of functional groups or ring systems:
| Compound Name | CAS Number | Key Difference |
|---|---|---|
| rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | 1436-61-9 | Amino group at position 2 |
| Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride | 76308-26-4 | Additional methylene group |
| trans-4-Aminocyclohexanecarboxylic acid hydrochloride | 27960-59-4 | Carboxylic acid instead of ester |
Table 3: Structural analogues of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
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